molecular formula C18H24N2 B1338776 (1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine CAS No. 91361-07-8

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine

Cat. No. B1338776
CAS RN: 91361-07-8
M. Wt: 268.4 g/mol
InChI Key: MYLJZKKJRGGLPH-ROUUACIJSA-N
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Description

“(1S,2S)-N,N,N’,N’-Tetramethyl-1,2-diphenylethane-1,2-diamine” is a type of organic compound. It contains a diphenylethane backbone with two amine (-NH2) functional groups and four methyl (-CH3) groups attached. The (1S,2S) prefix indicates the stereochemistry of the molecule, meaning that it is a specific isomer of this compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable diphenylethane derivative with a source of the amine group, such as an amine salt or ammonia, in the presence of a catalyst. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings attached to a central ethane group. The amine and methyl groups would be attached to the central carbon atoms. The exact spatial arrangement of these groups would be determined by the stereochemistry indicated by the (1S,2S) prefix .


Chemical Reactions Analysis

As an amine, this compound would be expected to participate in a variety of chemical reactions. Amines are basic, so they can react with acids to form amine salts. They can also undergo reactions with electrophiles, and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the phenyl rings and the amine groups, as well as the stereochemistry, would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chiral Ligand Synthesis and Characterization

A study by Huang Xiao et al. described the synthesis of novel chiral tetradentate bisferrocenyl ligands derived from (1S,2S)-1,2-diphenylethane-1,2-diamine. These ligands were characterized using a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra, showcasing their potential in enantioselective catalysis (Huang Xiao, 2007).

CO2 Capture Technologies

Research led by Min Xiao et al. explored the use of tertiary diamines, including N,N,N',N'-tetramethyl-1,2-ethanediamine, in post-combustion CO2 capture. The study focused on the acid-base properties of these diamines and their ability to form bicarbonate, indicating their potential as efficient CO2 absorbents. This work contributes to the development of more sustainable and efficient methods for CO2 capture (Min Xiao et al., 2020).

Asymmetric Synthesis

A paper by A. Kucherenko et al. reported on a (1S,2S)-1,2-diphenylethane-1,2-diamine derivative modified with an N-(4-carboxybutyl)imidazolium cation, used as a recyclable organocatalyst in asymmetric Michael reactions. This catalyst facilitated the synthesis of high-value products with significant enantioselectivity, highlighting its application in the preparation of chiral molecules (A. Kucherenko et al., 2014).

Host-Guest Chemistry

Sanfaori Brahma et al. discussed the synthesis of chiral tweezer-diamine complexes utilizing (1S,2S)-1,2-diphenylethylene diamine as a component. These complexes exhibited enhanced bisignate circular dichroism, demonstrating the influence of chiral substrates on the host-guest interactions in supramolecular chemistry (Sanfaori Brahma et al., 2014).

Stereoselective Recognition and Complex Formation

Research by Woosung Kim et al. revealed that a Zn(II) complex, when combined with chiral vicinal diamines including (1S,2S)-1,2-diphenylethylene diamine, binds stereoselectively, forming complexes with distinct chiral recognition. This study underscores the importance of stereochemistry in the development of selective molecular recognition systems (Woosung Kim et al., 2006).

properties

IUPAC Name

(1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJZKKJRGGLPH-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518246
Record name (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine

CAS RN

91361-07-8
Record name (1S,2S)-N~1~,N~1~,N~2~,N~2~-Tetramethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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